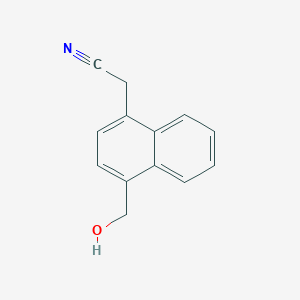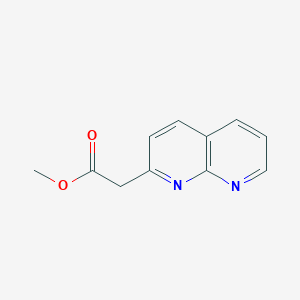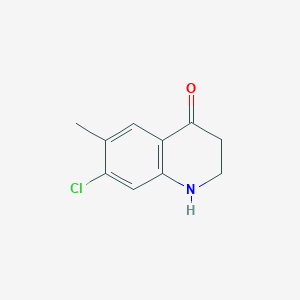![molecular formula C10H16FNSi B15069702 N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine CAS No. 920033-59-6](/img/structure/B15069702.png)
N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine is an organosilicon compound that features a trimethylsilyl group attached to a nitrogen atom, which is further bonded to a 4-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine typically involves the reaction of 4-fluorobenzylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
4-Fluorobenzylamine+TrimethylchlorosilaneBaseN-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine+HCl
Industrial Production Methods
Industrial production of N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the fluorobenzyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides can be used in the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silyl ethers or amines, while oxidation can produce silanols or siloxanes.
Scientific Research Applications
N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound is utilized in the development of novel materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Biological Studies: It is used in studies involving the modification of biomolecules.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, while the fluorobenzyl moiety can participate in specific binding interactions. The compound can influence molecular pathways by modifying the chemical environment of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorobenzyl)-N-methylamine
- N-(4-Fluorobenzyl)-N-phenylamine
- N-(4-Fluorobenzyl)-N-(trimethylsilyl)amine
Uniqueness
N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine is unique due to the presence of both a trimethylsilyl group and a fluorobenzyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
920033-59-6 |
|---|---|
Molecular Formula |
C10H16FNSi |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C10H16FNSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7,12H,8H2,1-3H3 |
InChI Key |
MGNLMTRKQYUUPZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


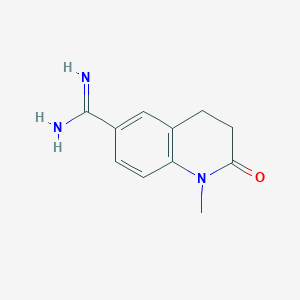
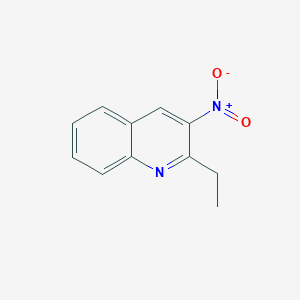
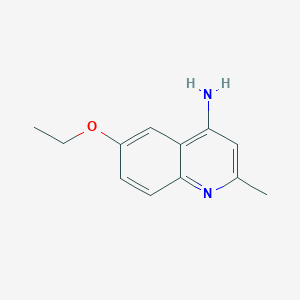
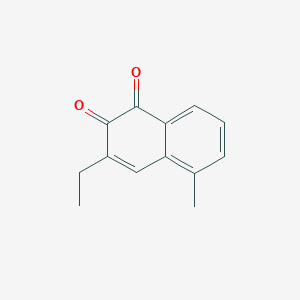
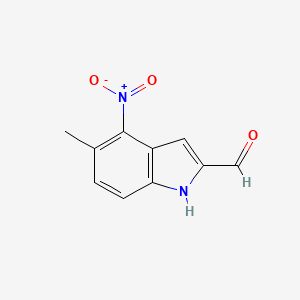
![4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15069640.png)
![1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol](/img/structure/B15069650.png)
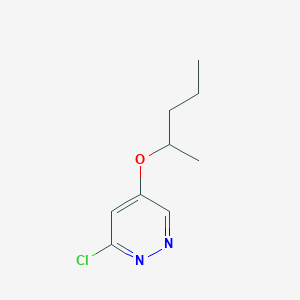
![Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B15069686.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B15069694.png)
